Cotarnine
Overview
Description
Cotarnine is a tetrahydroisoquinoline alkaloid derived from the oxidative degradation of noscapine, a phthalide isoquinoline alkaloid isolated from the opium poppy. This compound has been studied for its potential antitumor activities and other biological properties .
Mechanism of Action
Target of Action
Cotarnine primarily targets the smooth muscles of internal organs, particularly the uterus . It acts as a uterotonic agent, increasing the tone of these muscles . This action is particularly significant in the treatment of uterus subinvolution (after childbirth and abortion), dysfunctional uterine bleeding, and bleeding due to fibroids and inflammatory processes .
Mode of Action
It is known that it interacts with its targets, leading to an increase in the tone of smooth muscles of internal organs . This interaction results in changes that aid in the treatment of conditions such as uterus subinvolution and dysfunctional uterine bleeding .
Biochemical Pathways
It is synthesized from noscapine via an oxidative degradation process in the presence of hno3 . Dehydration in the presence of trifluoroacetic acid (TFA) and subsequent reduction with NaBH4 produces hydrothis compound .
Pharmacokinetics
It is known that cotinine, a major metabolite of nicotine and structurally similar to this compound, has an in vivo half-life of approximately 20 hours . It is typically detectable for several days (up to one week) after the use of tobacco
Result of Action
It has been shown that this compound exhibits antitumor activities against several types of cancer . In a study, amino acid conjugated derivatives of this compound were synthesized and evaluated for anticancer activity in both in vitro and in vivo conditions . The study found that these derivatives demonstrated improved apoptotic activity compared to those of noscapine and this compound .
Action Environment
It is known that many factors, including psychological stress, can influence the effect of agonists and modulators on the function and expression of the nicotinic acetylcholine receptors As this compound is structurally similar to cotinine, which is known to interact with these receptors, it is possible that similar environmental factors could influence this compound’s action
Biochemical Analysis
Biochemical Properties
Cotarnine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been found to interact with tubulin, an intracellular target of noscapine
Cellular Effects
This compound influences cell function in several ways. It has shown antiproliferative activity against 4T1 mammary carcinoma tumor cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Cotarnine can be synthesized through the oxidation of narcotine using dilute nitric acid . The synthetic route involves the following steps:
Oxidation: Narcotine is oxidized with dilute nitric acid to produce this compound.
Purification: The resulting this compound is purified through recrystallization from benzene, yielding small needle-like crystals.
Industrial production methods for this compound typically follow similar synthetic routes, with optimization for large-scale production and purification.
Chemical Reactions Analysis
Cotarnine undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions, particularly at the 6-position, to form amino acid conjugates.
Common reagents and conditions used in these reactions include dilute nitric acid for oxidation and various reducing agents for reduction reactions. Major products formed from these reactions include this compound derivatives with different functional groups .
Scientific Research Applications
Comparison with Similar Compounds
Cotarnine is similar to other tetrahydroisoquinoline alkaloids, such as noscapine and dihydrothis compound. this compound is unique in its specific chemical structure and biological properties . Similar compounds include:
Noscapine: A phthalide isoquinoline alkaloid with antitumor properties.
Dihydrothis compound: A reduced form of this compound with similar biological activities.
This compound’s unique structure and reactivity make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-13-4-3-7-5-8-10(17-6-16-8)11(15-2)9(7)12(13)14/h5,12,14H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPMYQLKLNRZIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1O)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274484, DTXSID40871559 | |
Record name | Cotarnine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82-54-2, 59760-32-6 | |
Record name | 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cotarnine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC121978 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121978 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cotarnine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cotarnine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.300 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COTARNINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79V56TDI6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cotarnine has the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol. []
A: Spectroscopic analysis of this compound and its degradation products can be performed using techniques like UV, IR, 1H-NMR, and mass spectrometry. This allows for identification and structural elucidation. [, , ] For instance, this compound exhibits fluorescence with varying spectral properties depending on the solvent and pH. []
A: this compound is often synthesized through the oxidative degradation of Noscapine, a phthalide isoquinoline alkaloid found in the opium poppy. [, ] A practical synthesis method involves a multi-step process starting from 2-methoxy-3,4-(methylenedioxy)benzaldehyde. This route includes a cyclization step, acetylation, hydrogenolysis, and a final oxidation with I2 followed by basification to yield this compound. []
A: Yes, this compound has been successfully modified through various chemical reactions. For example, researchers have synthesized amino acid conjugates of this compound at the 6-position to explore potential improvements in antitumor activity. [] Additionally, reactions with acyl/aryl ketones have been employed to create diverse 1,2,3,4-tetrahydroisoquinoline derivatives. [] Other modifications include reactions with barbituric acids to form spirocyclic systems, [] and reactions with acetylenes to synthesize propargylic derivatives. []
A: While the exact mechanism of action for this compound's antitumor activity is still under investigation, research suggests it might involve interaction with tubulin, a protein crucial for cell division. [] Specifically, molecular docking studies point to this compound potentially binding to tubulin, which could disrupt microtubule dynamics and ultimately inhibit tumor cell growth. []
A: this compound can be susceptible to degradation, particularly under acidic and basic conditions, as well as upon exposure to light. [] This necessitates careful consideration during formulation and storage. Currently, research is exploring various strategies to improve its stability, solubility, and bioavailability. []
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